4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidin-2-amine
Description
4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidin-2-amine is a halogenated heterocyclic compound with a pyrrolopyrimidine core. Its structure features a chlorine substituent at position 4 and an iodine atom at position 7, along with an amine group at position 2 (). This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors and antiviral agents. Its molecular formula is C₆H₄ClIN₄, with a molecular weight of 297.48 g/mol (calculated). The iodine and chlorine atoms enhance reactivity for cross-coupling reactions, while the amine group enables further functionalization ().
Properties
IUPAC Name |
4-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClIN4/c7-5-4-3(2(8)1-10-4)11-6(9)12-5/h1,10H,(H2,9,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLDWQGXCUKQHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=NC(=N2)N)Cl)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClIN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidin-2-amine typically involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with N-Iodosuccinimide (NIS). The process begins by dissolving 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in dimethylformamide (DMF) and adding NIS at 0°C. The reaction mixture is then stirred at room temperature overnight. After the reaction is complete, a saturated solution of sodium thiosulfate (Na2S2O3) is added, and the mixture is filtered, washed with water, and vacuum-dried to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the process is conducted under controlled environments to maintain safety and efficiency .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine at position 4 and iodine at position 7 are susceptible to nucleophilic displacement due to their electron-withdrawing effects.
Chlorine Substitution
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Amination : Reacts with primary/secondary amines under acidic conditions (e.g., HCl in 2-propanol/water) to yield 4-aminated derivatives. For example, coupling with aniline derivatives proceeds at 80°C with 0.1 equiv HCl, achieving yields of 80–94% .
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Hydrolysis : Competing solvolysis forms 7-iodo-5H-pyrrolo[3,2-d]pyrimidin-4-ol as a side product in aqueous conditions .
Iodine Substitution
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Deiodination : Under acidic or nucleophilic conditions, iodine at position 7 may undergo elimination. For instance, reactions with aniline in HCl/2-propanol produce deiodinated byproducts .
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Cross-Coupling : Potential for Suzuki-Miyaura coupling using Pd catalysts to replace iodine with aryl/heteroaryl groups, though no direct data exists for this compound.
Functionalization of the Amine Group
The 2-amine group participates in condensation and derivatization reactions:
Acylation/Alkylation
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Reacts with acyl chlorides or alkyl halides to form amides or secondary amines. For example, benzoylation in ethanol under reflux yields N-acylated derivatives .
Coordination Chemistry
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The amine may act as a ligand for metal complexes, enhancing biological activity. Studies on analogous pyrrolopyrimidines show chelation with transition metals like platinum.
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally related molecules:
Scientific Research Applications
4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which can be useful in studying cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, particularly in cancer research, due to its ability to inhibit specific kinases involved in tumor growth.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidin-2-amine involves its interaction with molecular targets such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, thereby affecting various cellular pathways. This inhibition can lead to the suppression of tumor growth in cancer cells or modulation of inflammatory responses in other conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogues
7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine (CAS 1311275-31-6)
- Substituents : Bromine (position 7), chlorine (position 4).
- Molecular Weight : 247.48 g/mol.
- Key Differences: Bromine’s lower atomic weight and reduced leaving group ability compared to iodine limit its utility in nucleophilic substitution reactions. This compound exhibits lower electrophilicity at position 7, making it less reactive in Suzuki or Sonogashira couplings ().
5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS 1416354-36-3)
Positional Isomers and Core Modifications
4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine
- Substituents : Iodine (position 5), chlorine (position 4).
- Key Differences : Positional isomerism shifts the iodine to position 5, which could sterically hinder interactions with enzymatic active sites. This compound is less commonly reported in kinase inhibitor studies compared to the 7-iodo derivative ().
4-(4-Chloro-2-methylphenyl)-6-ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine (CAS 1046858-60-9)
- Core Modification : Pyrrolo[3,4-d]pyrimidine core with a fused dihydro ring.
- Molecular Weight : 288.78 g/mol.
- The ethyl and chloroaryl groups enhance hydrophobicity, improving membrane permeability ().
Functionalized Derivatives
4-Chloro-7-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS 911397-54-1)
- Substituents : Methoxy-dimethylpyridinylmethyl group at position 7.
- Molecular Weight : 443.67 g/mol.
- This derivative is stored at 2–8°C under inert conditions due to sensitivity to light and oxidation ().
5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 1234616-34-2)
- Substituents : Methyl (position 5), amine (position 4).
- Key Differences: The electron-donating methyl group stabilizes the aromatic core, reducing reactivity at position 4. This compound is reported in studies focusing on adenosine receptor modulation ().
Biological Activity
4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidin-2-amine, also known by its CAS number 1448695-71-3, is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, synthesis, and relevant research findings.
Molecular Formula: CHClIN
Molecular Weight: 279.47 g/mol
Melting Point: 179–183 °C
Boiling Point: Predicted at approximately 241 °C
Density: Approximately 2.47 g/cm³
Synthesis
The synthesis of this compound involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with N-Iodosuccinimide (NIS) in a dimethylformamide (DMF) solvent. The process typically requires careful temperature control and purification steps to yield the desired compound with high purity levels .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrrolo[2,3-d]pyrimidine derivatives, including this compound. These compounds have been evaluated against various cancer cell lines:
| Cell Line | IC (µM) | Activity Description |
|---|---|---|
| MDA-MB-453 | 29.1 | Moderate efficacy |
| MCF-7 | 15.3 | High efficacy |
| HeLa | Varies | Dependent on substituents |
The presence of halogen substituents (like chlorine and iodine) has been shown to enhance the anticancer activity by modifying the electronic properties of the molecule .
The mechanism by which these compounds exert their anticancer effects is primarily through the inhibition of specific tyrosine kinases involved in cell proliferation and survival. For instance, studies indicate that certain derivatives exhibit subnanomolar inhibition of colony-stimulating factor 1 receptor (CSF1R), which is crucial for macrophage differentiation and maintenance .
Anti-inflammatory and Antiviral Activities
Beyond anticancer properties, pyrrolo[3,2-d]pyrimidines have also been investigated for anti-inflammatory and antiviral activities:
- Anti-inflammatory Activity:
- Antiviral Activity:
Case Studies
A notable study published in MDPI focused on the structure–activity relationship (SAR) of pyrrolo[2,3-d]pyrimidines. It was found that modifications at various positions significantly affected biological activity. For example, introducing a hydroxyl group at position 2 enhanced anticancer efficacy against MCF-7 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
